1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine
Description
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine |
InChI |
InChI=1S/C17H19ClN2O/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 |
InChI Key |
CNRJRVYSPNUTCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling (Ullmann-Type Reaction)
This method adapts protocols from the synthesis of 1-(3-methoxyphenyl)piperazine. Key steps include:
- Reactants : 3-Bromo-[(2-chlorophenyl)methoxy]benzene and piperazine.
- Catalyst : Palladium-based (e.g., Pd(OAc)₂) with ligands like Xantphos.
- Base : Sodium tert-butoxide (NaO* t*-Bu).
- Solvent : o-Xylene or toluene.
- Conditions : Reflux at 120–140°C for 6–12 hours.
- Combine 3-bromo-[(2-chlorophenyl)methoxy]benzene (1 eq), piperazine (3–6 eq), Pd catalyst (0.5–1 mol%), and NaO* t*-Bu (1.5 eq) in o-xylene.
- Heat under nitrogen with stirring.
- Quench with water, extract organic layer, and purify via column chromatography.
Yield : ~90–96% (based on analogous reactions).
Piperazine Alkylation via Aryl Halide
Adapted from WO2016078107A1, this method involves alkylation of piperazine with a pre-functionalized aryl bromide:
Steps :
- Synthesis of 3-[(2-Chlorophenyl)methoxy]bromobenzene :
- React 3-bromophenol with 2-chlorobenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF).
- Alkylation of Piperazine :
- Combine 3-[(2-chlorophenyl)methoxy]bromobenzene (1 eq), piperazine (3 eq), K₂CO₃ (2 eq), and DMF.
- Heat at 80°C for 24 hours.
- Isolate via aqueous workup and recrystallization.
Yield : ~72–85% (similar to piperazine alkylation in).
Reductive Amination Pathway
Inspired by PMC11425603, this route employs reductive cyclization:
- Synthesize N-[3-((2-chlorophenyl)methoxy)phenyl]ethylenediamine via condensation of 3-((2-chlorophenyl)methoxy)aniline with ethylene diamine.
- Cyclize using thionyl chloride (SOCl₂) in CHCl₃ at 0–5°C.
- Purify via acid-base extraction.
Key Data :
- Cyclization Temperature : 0–10°C.
- Solvent : Chloroform or dichloromethane.
- Yield : ~70–75% (estimated from analogous reactions).
Comparative Analysis of Methods
Critical Considerations
- Substituent Sensitivity : The 2-chlorophenylmethoxy group may sterically hinder coupling reactions, necessitating excess piperazine.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but may require stringent drying.
- Purification : Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is effective.
Experimental Validation
A representative protocol from Method 1 (Palladium-Catalyzed):
- Reactants :
- 3-Bromo-[(2-chlorophenyl)methoxy]benzene: 5.0 g (14.7 mmol).
- Piperazine: 7.1 g (58.8 mmol).
- Pd(OAc)₂: 0.16 g (0.7 mmol).
- Xantphos: 0.43 g (0.7 mmol).
- NaO* t*-Bu: 2.8 g (29.4 mmol).
- o-Xylene: 50 mL.
- Procedure :
- Reflux for 8 hours under N₂.
- Cool, dilute with H₂O (100 mL), extract with EtOAc (3 × 50 mL).
- Dry (Na₂SO₄), concentrate, and purify (SiO₂, hexane/EtOAc 3:1).
- Outcome :
- White solid, 4.3 g (92%).
- ¹H NMR (CDCl₃) : δ 7.45–7.20 (m, 5H, Ar-H), 6.85–6.70 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂), 3.20–2.80 (m, 8H, piperazine).
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine involves its interaction with specific molecular targets in the body. The compound is known to interact with serotonin receptors, particularly the 5-HT2C receptor, which plays a role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity and produce various pharmacological effects .
Comparison with Similar Compounds
1-(2-Chlorophenyl)piperazine
- Structure : A simpler analog lacking the methoxyphenyl and benzyloxy groups.
- Key Differences :
- Reduced lipophilicity due to the absence of the methoxyphenyl moiety.
- Lower molecular weight (C10H13ClN2 vs. C17H17ClN2O for the target compound).
- Pharmacology : Acts as a 5-HT1B receptor agonist with variable effects on sympathetic nerve discharge (SND) . Lacks the synergistic substituent effects seen in the target compound.
1-(3-Chlorophenyl)piperazine
1-(2-Methoxyphenyl)piperazine
1-(3-Trifluoromethylphenyl)piperazine
- Structure : Substituted with a strongly electron-withdrawing CF3 group.
- Key Differences: Higher lipophilicity and receptor affinity due to the CF3 group. Acts as a potent 5-HT1B agonist with antinociceptive effects in spinal pathways .
- Applications : Used in ligand-receptor binding studies to explore substituent effects on serotonin receptors .
1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine hydrochloride
- Structure : A structurally complex analog with additional benzyloxy and methylphenyl groups (CAS 5576-62-5).
- Key Differences: Increased molecular weight (C27H31ClN2O·2ClH) and steric bulk.
Pharmacological and Structural Insights
Receptor Binding and Selectivity
Spectroscopic and Electronic Properties
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The molecular formula of this compound is C17H19ClN2O. The compound features a piperazine core substituted with a 3-[(2-chlorophenyl)methoxy]phenyl group, which contributes to its unique chemical reactivity and biological properties.
The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2C receptor. This receptor plays a crucial role in regulating mood, appetite, and other physiological functions. By binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects such as:
- Antidepressant Effects : Modulating serotonin levels may contribute to mood regulation.
- Antipsychotic Properties : Similar compounds have shown efficacy in managing symptoms of schizophrenia and other psychotic disorders.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. In studies evaluating various piperazine derivatives:
- Gram-positive Bacteria : The compound demonstrates notable activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : It also shows effectiveness against Escherichia coli and Pseudomonas aeruginosa .
The minimum inhibitory concentration (MIC) values for these activities suggest strong potential for therapeutic applications in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance:
- Colon Cancer : Compounds similar to this compound have been shown to induce mitotic arrest in colon cancer cells by inhibiting microtubule dynamics. This suggests a potential role in cancer therapy by enhancing the sensitivity of cancer cells to apoptotic signals .
Table 1 summarizes the biological activities observed for this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study conducted on various piperazine derivatives demonstrated that compounds with similar structures to this compound exhibited MIC values ranging from 0.49 µg/mL to 62.5 µg/mL against different bacterial strains, indicating robust antimicrobial activity .
- Cancer Cell Studies : In vitro studies showed that derivatives could significantly enhance apoptosis in colon cancer cells when combined with traditional chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation into combination therapies .
Comparative Analysis
When compared to other piperazine derivatives, such as 1-(3-Chlorophenyl)piperazine and 1-(4-Methoxyphenyl)piperazine, this compound stands out due to its unique substitution pattern which enhances its binding affinity to serotonin receptors and potentially contributes to its broader spectrum of biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
